molecular formula C13H13NO4S2 B7519608 2-Methyl-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid

2-Methyl-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid

Cat. No.: B7519608
M. Wt: 311.4 g/mol
InChI Key: KZBQCACVOYEPRO-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid is a compound that features a benzoic acid core substituted with a methyl group and a thiophen-2-ylmethylsulfamoyl group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

2-methyl-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBQCACVOYEPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid typically involves the condensation of a benzoic acid derivative with a thiophene-based sulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5-(thiophen-2-ylmethylsulfamoyl)benzoic acid include other thiophene derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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